molecular formula C22H18N2O5 B5199025 ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No.: B5199025
M. Wt: 390.4 g/mol
InChI Key: GVJADIBFJXPQLR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is a complex organic compound that belongs to the family of benzochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzo[f]chromene core, which is fused with a nitrophenyl group and an amino group, making it a unique molecule with significant chemical and biological interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves a multi-step process. One common method involves the reaction of naphthalene-2,7-diol with a mixture of 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzochromene core .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted benzochromenes.

Scientific Research Applications

Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable molecule for studying specific chemical and biological interactions.

Properties

IUPAC Name

ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-28-22(25)20-19(15-9-5-6-10-16(15)24(26)27)18-14-8-4-3-7-13(14)11-12-17(18)29-21(20)23/h3-12,19H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJADIBFJXPQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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